molecular formula C10H10N2O3 B6258260 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid CAS No. 1506078-41-6

1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid

Cat. No.: B6258260
CAS No.: 1506078-41-6
M. Wt: 206.20 g/mol
InChI Key: RCZKRAHLXZJZOP-UHFFFAOYSA-N
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Description

1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid can be synthesized through several methods. One common synthetic route involves the reaction of benzodiazole with appropriate methylating agents such as methyl iodide. The reaction is typically carried out under reflux conditions in the presence of a base like potassium carbonate to facilitate the methylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale methylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-2-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid
  • 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid

Uniqueness

1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid is unique due to its specific benzodiazole structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry.

Properties

CAS No.

1506078-41-6

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

1,3-dimethyl-2-oxobenzimidazole-4-carboxylic acid

InChI

InChI=1S/C10H10N2O3/c1-11-7-5-3-4-6(9(13)14)8(7)12(2)10(11)15/h3-5H,1-2H3,(H,13,14)

InChI Key

RCZKRAHLXZJZOP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC(=C2N(C1=O)C)C(=O)O

Purity

95

Origin of Product

United States

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